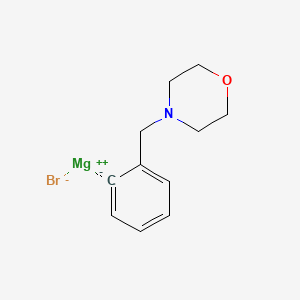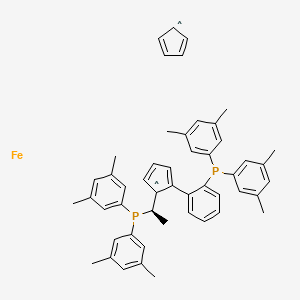
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is a chemical compound with the molecular formula C11H14BrMgNO and a molecular weight of 280.44 g/mol . It is commonly used in research and development settings, particularly in the field of organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
The synthesis of (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& typically involves the reaction of 2-(4-Morpholinylmethyl)Bromobenzene with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5CH2Br(N−morpholine)+Mg→[C6H5CH2(N−morpholine)MgBr]+THF
Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters, amides) to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While primarily used in nucleophilic addition, it can also undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include THF, various carbonyl compounds, and other nucleophiles. Major products formed from these reactions are typically alcohols, ketones, and other carbonyl derivatives.
Aplicaciones Científicas De Investigación
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is widely used in scientific research for its ability to form carbon-carbon bonds. Its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the modification of biomolecules for studying biological processes.
Industrial Chemistry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The primary mechanism of action for (2-(4-Morpholinylmethyl)Phenyl)Magnesiu& involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound forms a highly reactive center that can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the morpholine group, which stabilizes the intermediate complexes formed during the reaction .
Comparación Con Compuestos Similares
(2-(4-Morpholinylmethyl)Phenyl)Magnesiu& is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. its unique structure, which includes a morpholine group, provides additional stability and reactivity compared to simpler Grignard reagents . This makes it particularly useful in reactions requiring high selectivity and stability.
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Bromide
- Ethylmagnesium Bromide
Propiedades
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRMLFTJZVEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-77-9 |
Source


|
| Record name | 480424-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)









![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)
